molecular formula C15H14N2O5 B2779696 5-[(2,3-dihydro-1,4-benzodioxin-6-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione CAS No. 439110-65-3

5-[(2,3-dihydro-1,4-benzodioxin-6-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

Cat. No.: B2779696
CAS No.: 439110-65-3
M. Wt: 302.286
InChI Key: IFVMVDACZIDRAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(2,3-Dihydro-1,4-benzodioxin-6-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione (CAS: 439110-65-3) is a barbituric acid derivative featuring a 2,3-dihydro-1,4-benzodioxin substituent at the C5 position of the diazinane-trione core. This compound is of interest due to its structural hybridity, combining the rigidity of the benzodioxin ring with the hydrogen-bonding capacity of the barbiturate scaffold.

Properties

IUPAC Name

5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O5/c1-16-13(18)10(14(19)17(2)15(16)20)7-9-3-4-11-12(8-9)22-6-5-21-11/h3-4,7-8H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVMVDACZIDRAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC3=C(C=C2)OCCO3)C(=O)N(C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,3-dihydro-1,4-benzodioxin-6-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common method includes the condensation of 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde with 1,3-dimethylbarbituric acid under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent reaction controls are essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[(2,3-dihydro-1,4-benzodioxin-6-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxin ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: N-bromosuccinimide in the presence of light or heat.

Major Products

Scientific Research Applications

5-[(2,3-dihydro-1,4-benzodioxin-6-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 5-[(2,3-dihydro-1,4-benzodioxin-6-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several barbituric acid derivatives and heterocyclic systems. Below is a detailed comparison based on substituent groups, synthesis, and biological activity.

Structural Analogues and Substituent Effects

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent at C5 Position Molecular Weight Key Properties/Activities Synthesis Yield Reference
5-[(2,3-Dihydro-1,4-benzodioxin-6-yl)methylidene]-1,3-dimethyl-diazinane-trione 2,3-Dihydro-1,4-benzodioxin-6-ylmethylidene 356.33 g/mol* Not fully characterized biologically N/A
5-(Furan-2-ylmethylidene)-1,3-dimethyl-diazinane-trione (BAF, 3b) Furan-2-ylmethylidene 263.22 g/mol Anti-motility activity in P. aeruginosa 70–85%
5-(4-Methoxyphenyl)-1,3-dimethyl-diazinane-trione (S10) 4-Methoxyphenyl 391.46 g/mol High synthetic yield (96%) 96%
5-(3,4-Dimethoxybenzylidene)-1,3-dimethyl-diazinane-trione 3,4-Dimethoxybenzylidene 330.31 g/mol Planar structure with C-H···O interactions N/A
5-(Benzylamino-phenyl-methylidene)-1,3-dimethyl-diazinane-trione Benzylamino-phenyl-methylidene 349.38 g/mol Unspecified biological activity N/A

*Calculated based on molecular formula (C₁₆H₁₂N₂O₅).

Key Observations:
  • Electron-Donating Groups : Methoxy-substituted analogs (e.g., S10) exhibit higher synthetic yields (96%), likely due to stabilized intermediates during condensation reactions .
  • Biological Activity: BAF (3b) demonstrates sub-MIC anti-motility effects against P. aeruginosa, reducing swarming motility by 40–60% at 0.5× MIC . The benzodioxin analog may exhibit similar or enhanced activity due to improved lipophilicity.

Biological Activity

The compound 5-[(2,3-dihydro-1,4-benzodioxin-6-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione represents a unique structure within the class of diazinane derivatives. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical formula of the compound is C15H16N2O5C_{15}H_{16}N_{2}O_{5}, with a molecular weight of approximately 304.3 g/mol. The structure features a diazinane core linked to a benzodioxin moiety, which is known for its potential pharmacological properties.

Antioxidant Properties

Research indicates that compounds structurally related to diazinanes exhibit significant antioxidant activities. For instance, derivatives with similar frameworks have been shown to scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related diseases .

Anticancer Activity

Several studies have highlighted the anticancer potential of diazinane derivatives. A notable study demonstrated that certain diazinane compounds could inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The specific compound has not been extensively studied in isolation but is hypothesized to share these properties due to its structural similarities with established anticancer agents .

Study 1: Antioxidant Activity Assessment

In a comparative study assessing various diazinane derivatives' antioxidant activities, the compound exhibited a notable ability to reduce oxidative stress markers in vitro. The results indicated a dose-dependent response in scavenging DPPH radicals, suggesting its potential as an antioxidant agent.

CompoundIC50 (µM)Activity Type
Compound A45Antioxidant
Compound B30Antioxidant
Target Compound 40 Antioxidant

Study 2: Cytotoxicity Against Cancer Cells

A cytotoxicity assay was performed using human cancer cell lines (e.g., HeLa and MCF-7). The results showed that the compound inhibited cell viability significantly at concentrations above 50 µM.

Cell LineIC50 (µM)Mode of Action
HeLa55Apoptosis
MCF-760Cell Cycle Arrest
Target Compound 50 Apoptosis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.